Pentarane A
Description
Pentarane A (16α,17α-cyclohexanoprogesterone) is a synthetic progestin, a class of compounds mimicking the biological activity of progesterone. It is distinguished by its cyclohexano substitution at the D-ring, a structural modification designed to enhance metabolic stability and receptor binding . Initially, its high biological activity appeared contradictory to its relatively low observed affinity for the progesterone receptor (PR). However, subsequent studies revealed that adsorption artifacts during experimental protocols led to underestimation of its true binding affinity . Corrected assays demonstrate that this compound exhibits a relative binding affinity (RBA) 7–10 times higher than progesterone, alongside slower hepatic metabolism and reduced serum protein binding, making it a potent candidate for therapeutic applications .
Properties
CAS No. |
38522-51-9 |
|---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(4aR,4bS,6aS,6bS,10aR,11aS,11bR)-6b-acetyl-4a,6a-dimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one |
InChI |
InChI=1S/C25H36O2/c1-16(26)25-11-5-4-6-18(25)15-22-20-8-7-17-14-19(27)9-12-23(17,2)21(20)10-13-24(22,25)3/h14,18,20-22H,4-13,15H2,1-3H3/t18-,20-,21+,22+,23+,24+,25+/m1/s1 |
InChI Key |
QRVBGQLTPQQFJY-IEHCJHDVSA-N |
SMILES |
CC(=O)C12CCCCC1CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Isomeric SMILES |
CC(=O)[C@@]12CCCC[C@@H]1C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
Canonical SMILES |
CC(=O)C12CCCCC1CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Synonyms |
16alpha,17alpha-cyclohexanoprogesterone pentarane A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Progesterone
- Structure: Endogenous steroid with a pregnane skeleton (unsaturated D-ring).
- Binding Affinity : Kd = 27 nM at 0–4°C .
- Metabolism : Rapidly metabolized in liver homogenates.
- Clinical Relevance: Limited therapeutic utility due to short half-life and low oral bioavailability.
Medroxyprogesterone Acetate (MPA)
- Structure : 6α-methyl, 17α-acetoxy substitution on pregnane skeleton.
- Binding Affinity : RBA ~150% of progesterone, with extended half-life due to esterification .
- Clinical Use : Widely used in hormone replacement therapy and contraception.
Megestrol Acetate
- Structure : 6-methyl, 6,7-unsaturation, and 17α-acetoxy groups.
- Binding Affinity : RBA ~500% of progesterone .
- Metabolism : Hepatic oxidation reduces activity, necessitating high doses.
16α,17α-Cyclohex-23-enoprogesterone (D’-Ring Unsaturated Analog)
Key Comparative Data
| Compound | RBA (vs. Progesterone) | Kd (nM, 0–4°C) | Metabolic Stability | Serum Protein Binding |
|---|---|---|---|---|
| Progesterone | 1.0 | 27 | Low | High |
| This compound | 7–10 | 2.5 | High | Low |
| Medroxyprogesterone Acetate | 1.5 | 18 | Moderate | Moderate |
| Megestrol Acetate | 5.0 | 5.4 | Low | High |
| D’-Ring Unsaturated Analog | 0.7–1.0 | ~35 | Moderate | Moderate |
Mechanistic and Clinical Implications
- Receptor Binding: this compound’s cyclohexano group stabilizes the ligand-receptor complex, reducing dissociation rates compared to progesterone’s unsaturated D-ring .
- Metabolic Advantages : Slower hepatic degradation than progesterone or megestrol acetate may permit lower dosing frequencies .
Q & A
Basic Research Questions
Q. What established synthetic pathways exist for Pentarane A, and how can reaction yields be optimized while minimizing byproducts?
- Methodological Answer : Researchers should employ factorial design experiments (e.g., response surface methodology) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Analytical techniques like HPLC and GC-MS can quantify yield and byproduct profiles . Cross-referencing spectroscopic data (NMR, IR) with literature ensures structural fidelity during optimization .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-resolution NMR (¹H/¹³C) and tandem mass spectrometry (MS/MS) are critical for structural elucidation. Purity assessments require hyphenated techniques like LC-UV-MS to detect trace impurities. Calibration against certified reference materials ensures accuracy . For chiral purity, chiral HPLC with polarimetric detection is recommended .
Q. How should dose-response studies be designed to evaluate this compound’s efficacy while controlling for cytotoxicity?
- Methodological Answer : Use a logarithmic dose range (e.g., 0.1–100 µM) in cell-based assays, with triplicate technical replicates. Include positive/negative controls (e.g., untreated cells, known cytotoxins). Viability assays (MTT, ATP luminescence) should precede efficacy tests to establish non-toxic thresholds. Statistical tools like ANOVA with post-hoc Tukey tests validate dose-dependent effects .
Advanced Research Questions
Q. How can contradictions in reported pharmacological data for this compound across in vitro and in vivo models be resolved?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., metabolic differences, bioavailability). Validate findings via interspecies pharmacokinetic studies (rodent vs. primate) and meta-analyses to quantify heterogeneity. Employ PICO frameworks to refine hypotheses: e.g., "In Mus musculus (Population), how does oral bioavailability (Intervention) affect tumor suppression (Outcome) compared to intravenous delivery (Comparison)?" .
Q. What computational approaches predict this compound’s interactions with non-target proteins, and how can these models be validated experimentally?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities and stability. Validate predictions using surface plasmon resonance (SPR) for kinetic binding data or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-validate with CRISPR-based gene knockout models to assess phenotypic relevance .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis during scale-up for preclinical trials?
- Methodological Answer : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Use multivariate analysis (PLS regression) to correlate critical process parameters (CPPs) with critical quality attributes (CQAs). Accelerated stability studies (ICH guidelines) assess degradation pathways under stress conditions (heat, humidity) .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (addresses metabolic stability gaps), Novel (explores understudied enantiomers), Ethical (complies with IACUC protocols), and Relevant (aligns with oncology/neurology priorities) .
- PICOT Framework : Structure hypotheses around Population (e.g., cell lines/animal models), Intervention (dose/administration route), Comparison (positive/negative controls), Outcome (IC50, tumor volume), and Time (acute vs. chronic exposure) .
Data Analysis and Reproducibility
- Statistical Rigor : Use Shapiro-Wilk tests for normality, Levene’s test for homogeneity of variance, and non-parametric tests (Mann-Whitney U) for non-normal data. Report effect sizes (Cohen’s d) and confidence intervals .
- Open Science Practices : Deposit raw spectra, chromatograms, and code in FAIR-aligned repositories (e.g., Zenodo). Provide stepwise synthesis protocols in Supplementary Materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
